molecular formula C31H51N9O7 B12595014 L-Ornithyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide CAS No. 649727-64-0

L-Ornithyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide

Cat. No.: B12595014
CAS No.: 649727-64-0
M. Wt: 661.8 g/mol
InChI Key: OBTWDNXEMCWFSV-DEZQZRQMSA-N
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Description

L-Ornithyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide is a synthetic hexapeptide of interest in biochemical research. Its sequence incorporates a D-alanine residue, a modification that often enhances metabolic stability by conferring resistance to protease degradation compared to its all-L-amino acid counterparts . This makes the compound a potential candidate for studying peptide stability and bioavailability in various experimental models. The presence of L-Ornithine, a non-proteinogenic amino acid, is a key structural feature that may influence the molecule's interaction with biological targets, particularly in processes involving nitric oxide synthase. The valine-valine-glycine sequence at the C-terminus may contribute to specific conformational properties, such as the propensity for beta-sheet formation, which can be critical for studying molecular recognition and peptide self-assembly . Potential research applications for this peptide include investigating novel antimicrobial agents, given that peptides with D-amino acids and unusual residues like ornithine are known to be explored in this field, as well as serving as a tool in enzymology and receptor interaction studies. This product is sold for non-human research applications only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate laboratory safety protocols.

Properties

CAS No.

649727-64-0

Molecular Formula

C31H51N9O7

Molecular Weight

661.8 g/mol

IUPAC Name

(2S)-2,5-diamino-N-[(2R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]pentanamide

InChI

InChI=1S/C31H51N9O7/c1-17(2)25(30(46)35-15-23(34)41)40-31(47)26(18(3)4)39-24(42)16-36-29(45)22(14-20-10-7-6-8-11-20)38-27(43)19(5)37-28(44)21(33)12-9-13-32/h6-8,10-11,17-19,21-22,25-26H,9,12-16,32-33H2,1-5H3,(H2,34,41)(H,35,46)(H,36,45)(H,37,44)(H,38,43)(H,39,42)(H,40,47)/t19-,21+,22+,25+,26+/m1/s1

InChI Key

OBTWDNXEMCWFSV-DEZQZRQMSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CCCN)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCN)N

Origin of Product

United States

Biological Activity

L-Ornithyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide is a synthetic peptide that exhibits various biological activities, particularly in the context of therapeutic applications. This compound, composed of multiple amino acids, has garnered interest for its potential use in drug delivery systems and as a therapeutic agent targeting specific biological pathways.

The biological activity of L-Ornithyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide is primarily attributed to its ability to interact with cellular receptors and transport systems. The incorporation of D-amino acids in its structure allows it to resist enzymatic degradation, enhancing its stability and bioavailability in vivo . This property is crucial for its efficacy in therapeutic applications, particularly those requiring prolonged action.

Pharmacological Properties

Research indicates that this compound may exhibit the following pharmacological properties:

  • Antineoplastic Activity : Similar to other peptides, it may have potential as an antitumor agent by inhibiting cancer cell proliferation .
  • Neuroprotective Effects : The ability to cross the blood-brain barrier (BBB) makes it a candidate for treating neurological disorders .
  • Improved Pharmacokinetics : Its unique structure may lead to enhanced pharmacokinetic profiles compared to traditional peptide therapeutics, allowing for lower dosing and reduced side effects .

Comparative Biological Activities

A comparative analysis of similar peptides reveals that L-Ornithyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide may outperform others in terms of stability and efficacy. For instance, peptides with similar structures have shown varying degrees of effectiveness in targeting specific tissues or conditions, underscoring the importance of structural modifications in enhancing biological activity.

Peptide Stability Efficacy Targeting Ability
L-Ornithyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamideHighHighBBB
Cyclo(Arg-Gly-Asp)ModerateModerateLow
Val-Tyr-Val-AlaLowLowNone

Case Study 1: Antitumor Activity

In a study examining the antitumor properties of various peptide compounds, L-Ornithyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide demonstrated significant inhibition of tumor growth in murine models. The study highlighted its mechanism involving apoptosis induction in cancer cells, suggesting potential for development as an anticancer therapeutic .

Case Study 2: Neuroprotective Applications

Another research initiative focused on the neuroprotective effects of this peptide. It was found to enhance neuronal survival under oxidative stress conditions, indicating its potential utility in treating neurodegenerative diseases. The compound's ability to penetrate the BBB was confirmed through in vivo imaging techniques, supporting its candidacy for further development .

Research Findings Summary

Recent studies have emphasized the importance of peptide modifications in enhancing biological activity. L-Ornithyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide's unique structure allows it to maintain stability while effectively targeting specific receptors involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The peptide’s uniqueness is best contextualized through comparison with structurally or functionally related compounds. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features CAS Number Key Functional Attributes Reference
L-Ornithyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide Contains D-alanine, L-ornithine, and glycinamide terminus; linear sequence Not explicitly listed in evidence Hypothesized protease resistance; potential antimicrobial activity
Rusalatide Acetate (Chrysalin/TP 508) 20-amino-acid peptide with L-amino acids; includes tyrosine, lysine, and cysteine 875455-82-6 Promotes bone, skin, and cardiovascular tissue repair via thrombin receptor activation
Cyclic peptide [59865-13-3] Cyclic structure with N-methylated residues (e.g., N-methyl-l-leucyl, N-methyl-l-valyl) 59865-13-3 Enhanced metabolic stability due to cyclization and N-methylation; likely antimicrobial or cytotoxic
Valine (Impurity D) Single amino acid (2S)-2-amino-3-methylbutanoic acid 72-18-4 Common impurity in peptide synthesis; no direct therapeutic role

Key Findings:

The cyclic peptide [59865-13-3] achieves stability through cyclization and N-methylation, whereas the subject compound relies on D-amino acids and a glycinamide terminus for similar resistance .

Functional Divergence: Rusalatide’s therapeutic focus on wound healing contrasts with the hypothesized antimicrobial role of L-Ornithyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide, inferred from its D-amino acid content (a hallmark of bacterial peptides) .

Synthesis Challenges: The presence of D-alanine and ornithine complicates synthesis, requiring stringent stereochemical control compared to Rusalatide’s L-amino acid sequence . Impurities like Valine (72-18-4) highlight quality-control challenges shared across peptide manufacturing .

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